5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of an imidazo and pyrazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazo ring.
Wallach Synthesis: This method involves the cyclization of o-phenylenediamine with glyoxal in the presence of an acid catalyst.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production of 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde typically involves large-scale synthesis using optimized versions of the above methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can yield a wide range of substituted products .
Scientific Research Applications
Chemistry: 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde is used as a building block in organic synthesis to create more complex molecules .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various diseases .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism by which 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
2,3-Dimethyl-5H,6H,7H,8H-Imidazo[1,2-A]pyrazine: This compound has similar structural features but differs in its methyl substitutions.
5,6,7,8-Tetrahydro-Imidazo[1,2-A]pyrazine-3-Carbaldehyde: This compound is a close structural analog with slight variations in its ring system.
Uniqueness: 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h3,5,8H,1-2,4H2 |
InChI Key |
ZEXQOPTUYDLTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.